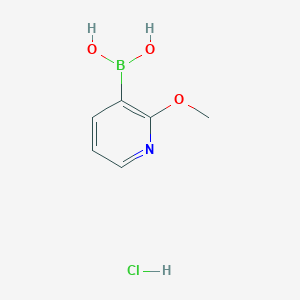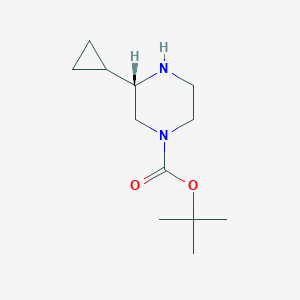
1-Boc-(R)-3-Cyclopropylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Boc-®-3-Cyclopropylpiperazine is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the piperazine ring, and a cyclopropyl group attached to the third carbon atom of the piperazine ring. This compound is widely used in organic synthesis, particularly in the preparation of pharmaceuticals and biologically active molecules.
Mécanisme D'action
Target of Action
The compound belongs to the class of boc-protected amines . These compounds are typically used as intermediates in the synthesis of various bioactive molecules, suggesting that the specific target can vary depending on the final product .
Mode of Action
The Boc group in 1-Boc-®-3-cyclopropylpiperazine serves as a protecting group for amines . This protection is crucial during multi-step synthesis processes, where it prevents unwanted reactions involving the amine group . The Boc group can be removed when the amine functionality is needed, typically under acidic conditions .
Biochemical Pathways
Boc-protected amines like this compound are often used in the synthesis of peptides and other bioactive molecules . Therefore, the affected pathways would likely depend on the specific molecule that 1-Boc-®-3-cyclopropylpiperazine is used to synthesize.
Result of Action
As a Boc-protected amine, its primary role is likely as an intermediate in the synthesis of other compounds . The effects of these final compounds would depend on their specific structures and targets.
Analyse Biochimique
Biochemical Properties
The primary role of 1-Boc-®-3-cyclopropylpiperazine in biochemical reactions is as a protective group for amines . The Boc group shields the amine from reacting with other compounds during the synthesis process . This allows for more complex molecules to be synthesized without unwanted side reactions
Cellular Effects
As a protective group in organic synthesis, its primary role is in the production of complex molecules rather than direct interaction with cellular processes . The molecules it helps synthesize could have significant effects on cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of 1-Boc-®-3-cyclopropylpiperazine primarily involves its role as a protective group for amines during organic synthesis . It binds to the amine group, preventing it from reacting with other compounds during the synthesis process . This allows for the production of more complex molecules without unwanted side reactions .
Temporal Effects in Laboratory Settings
The stability and degradation of 1-Boc-®-3-cyclopropylpiperazine under various conditions are important factors in its use in organic synthesis
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of 1-Boc-®-3-cyclopropylpiperazine in animal models. As a compound primarily used in organic synthesis, its direct application in animal models is not common .
Metabolic Pathways
As a protective group in organic synthesis, it is primarily involved in the synthesis of complex molecules rather than metabolic processes .
Transport and Distribution
As a compound used in organic synthesis, it is primarily involved in the production of complex molecules rather than direct interaction with biological systems .
Subcellular Localization
As a protective group in organic synthesis, it is primarily involved in the synthesis of complex molecules rather than direct interaction with cellular compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-®-3-Cyclopropylpiperazine typically involves the following steps:
Cyclopropylation of Piperazine: The first step involves the introduction of the cyclopropyl group to the piperazine ring. This can be achieved through the reaction of piperazine with cyclopropyl bromide in the presence of a base such as potassium carbonate.
Boc Protection: The second step involves the protection of the nitrogen atom of the piperazine ring with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting the cyclopropylpiperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
In industrial settings, the production of 1-Boc-®-3-Cyclopropylpiperazine can be optimized for higher yields and purity. Recent advancements have shown that using diethylamine as a starting material, followed by chlorination, Boc protection, and cyclization, can result in higher yields exceeding 93.5%, enhanced purity, and reduced environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
1-Boc-®-3-Cyclopropylpiperazine undergoes various types of chemical reactions, including:
Substitution Reactions: The Boc-protected piperazine can undergo nucleophilic substitution reactions with various electrophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Coupling Reactions: It can participate in coupling reactions, such as the Buchwald-Hartwig amination, to form new carbon-nitrogen bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases such as potassium carbonate.
Deprotection Reactions: Trifluoroacetic acid is commonly used for Boc deprotection.
Coupling Reactions: Palladium catalysts and ligands are commonly used in Buchwald-Hartwig amination reactions.
Major Products Formed
Substitution Reactions: Substituted piperazine derivatives.
Deprotection Reactions: Free amine derivatives.
Coupling Reactions: Aryl or alkyl piperazine derivatives.
Applications De Recherche Scientifique
1-Boc-®-3-Cyclopropylpiperazine has a wide range of applications in scientific research, including:
Comparaison Avec Des Composés Similaires
1-Boc-®-3-Cyclopropylpiperazine can be compared with other Boc-protected piperazine derivatives, such as:
1-Boc-Piperazine: Similar in structure but lacks the cyclopropyl group, making it less sterically hindered and potentially more reactive in certain reactions.
1-Boc-4-Methylpiperazine: Contains a methyl group instead of a cyclopropyl group, which can influence its reactivity and steric properties.
The uniqueness of 1-Boc-®-3-Cyclopropylpiperazine lies in the presence of the cyclopropyl group, which can impart unique steric and electronic properties to the molecule, influencing its reactivity and interactions in chemical and biological systems.
Propriétés
IUPAC Name |
tert-butyl (3R)-3-cyclopropylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-6-13-10(8-14)9-4-5-9/h9-10,13H,4-8H2,1-3H3/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEGEBMPXPIGCR-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN[C@@H](C1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrrolo[2,3-B]pyridine, 5-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B6337833.png)


![2-[Pyridazin-3(2H)-one]thiazole-4-boronic acid pinacol ester](/img/structure/B6337843.png)
![2-[Pyridazin-3(2H)-one]pyridine-4-boronic acid pinacol ester](/img/structure/B6337845.png)

![3-Iodo-6-nitroimidazo[1,2-a]pyridine](/img/structure/B6337877.png)



![1-Boc-4-[5-(Aminomethyl)-2-pyrimidyl]piperazine](/img/structure/B6337911.png)


